molecular formula C13H13NO2 B1629520 Ethyl 3-methylquinoline-2-carboxylate CAS No. 904818-55-9

Ethyl 3-methylquinoline-2-carboxylate

Cat. No.: B1629520
CAS No.: 904818-55-9
M. Wt: 215.25 g/mol
InChI Key: IOGKMOCCXXXETI-UHFFFAOYSA-N
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Description

Ethyl 3-methylquinoline-2-carboxylate is a quinoline derivative, a class of compounds known for their diverse applications in medicinal, synthetic organic chemistry, and industrial chemistry. Quinolines are nitrogen-based heterocyclic aromatic compounds that have garnered significant attention due to their broad range of biological activities and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including ethyl 3-methylquinoline-2-carboxylate, can be achieved through various methods. One common approach involves the reaction of aniline derivatives with aldehydes under acidic conditions. For instance, the reaction of aniline with acetaldehyde in the presence of hydrochloric acid under microwave irradiation has been reported to yield quinaldine derivatives . Another method involves the Friedländer synthesis, which typically uses 2-aminobenzaldehyde and ketones under solvent-free conditions .

Industrial Production Methods: Industrial production of quinoline derivatives often employs greener and more sustainable chemical processes. These methods include the use of recyclable catalysts, one-pot reactions, solvent-free conditions, and alternative energy sources such as microwave and ultrasound irradiation .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-methylquinoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinolines .

Scientific Research Applications

Ethyl 3-methylquinoline-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-methylquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: Ethyl 3-methylquinoline-2-carboxylate is unique due to its specific substitution pattern on the quinoline ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

ethyl 3-methylquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-3-16-13(15)12-9(2)8-10-6-4-5-7-11(10)14-12/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOGKMOCCXXXETI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=CC=CC=C2C=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70607368
Record name Ethyl 3-methylquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70607368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904818-55-9
Record name Ethyl 3-methylquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70607368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-aminobenzaldehyde, 2-oxobutyric acid (13.5 g, 132 mmol), and sodium ethoxide (13.5 g, 198 mmol) in ethanol (331 mL) was refluxed for 20 h. After being cooled to 0° C., 96% sulfuric acid (10.6 mL, 97.9 mmol) was added. The reaction mixture was refluxed for 20 h. After being cooled to 0° C., the reaction mixture was basified to pH 8-9 with saturated sodium bicarbonate, and the mixture was extracted with chloroform. The organic layer was washed with water and saturated brine, dried over sodium sulfate, filtrated and concentrated in vacuo. The crude was purified by silica gel column chromatography (hexane:ethyl acetate=19:1 to 2:1) to give ethyl 3-methylquinoline-2-carboxylate. MS (APCI): m/z 218 (M+H).
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0 (± 1) mol
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13.5 g
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13.5 g
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331 mL
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10.6 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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